Androstenediol 17-acetate

Vue d'ensemble

Description

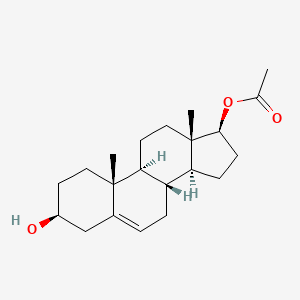

L'acétate d'androsténediol, également connu sous le nom de 5-androsténediol 17β-acétate, est un stéroïde anabolisant-androgène synthétique et un ester d'androgène. Il s'agit spécifiquement de l'ester acétate C17β du 5-androsténediol (androst-5-ène-3β,17β-diol). Ce composé n'a jamais été commercialisé et est principalement connu pour son rôle dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétate d'androsténediol peut être synthétisé en faisant réagir l'androsténediol avec l'anhydride acétique. Le processus implique la dissolution de l'androsténediol dans un solvant approprié, suivie de l'ajout d'anhydride acétique comme agent d'acylation. La réaction est effectuée dans des conditions contrôlées pour assurer la formation de l'ester acétate. Le produit est ensuite purifié pour obtenir de l'acétate d'androsténediol à haute pureté .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'acétate d'androsténediol ne soient pas bien documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus comprendrait généralement des étapes de purification et de contrôle de la qualité pour assurer la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'acétate d'androsténediol subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Conversion des cétones ou des aldéhydes en groupes hydroxyle.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction de la réaction de substitution spécifique, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'acétate d'androsténediol peut produire des cétones, tandis que la réduction peut régénérer les groupes hydroxyle d'origine.

Applications de la recherche scientifique

L'acétate d'androsténediol a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les mécanismes réactionnels.

Biologie : Investigé pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Exploré pour des utilisations thérapeutiques potentielles, y compris l'hormonothérapie substitutive et le traitement de certaines affections médicales.

Industrie : Utilisé dans le développement de nouvelles voies de synthèse et de méthodes de production pour les composés stéroïdiens

Mécanisme d'action

Le mécanisme d'action de l'acétate d'androsténediol implique sa conversion en métabolites actifs, tels que la testostérone. Cette conversion est facilitée par des enzymes telles que les 17-hydroxystéroïde déshydrogénases et les 3-hydroxystéroïde déshydrogénases. Ces métabolites interagissent ensuite avec les récepteurs des androgènes, conduisant à divers effets physiologiques, notamment la croissance musculaire et la régulation hormonale .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Androstenediol 17-acetate is an ester derivative of 5-androstenediol, characterized by the chemical formula and a molar mass of approximately . As a steroid hormone, it functions primarily by binding to androgen receptors, influencing gene expression related to muscle growth, fat metabolism, and overall anabolic activity.

Therapeutic Applications

-

Cancer Treatment

- Recent studies have explored the role of androstenediol derivatives in cancer therapy. Research indicates that compounds derived from androstenediol exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. These derivatives have shown promise in enhancing the survival rates of hematopoietic progenitors exposed to radiation, suggesting their potential as radiation countermeasures .

- The ability of androstenediol derivatives to stimulate the immune response further supports their use in cancer treatments. They have been shown to elevate levels of circulating granulocytes and platelets, which may enhance recovery post-radiation exposure .

- Hormonal Replacement Therapy

-

Mental Health

- Emerging research suggests that androstenediol may have antidepressant effects due to its action on estrogen receptors. Specifically, it has been identified as an endogenous ligand for estrogen receptor β (ERβ), which is linked to mood regulation and anxiety relief . This opens avenues for exploring its use in treating mood disorders.

Performance Enhancement in Sports

This compound has been utilized in sports for its anabolic properties. Athletes have used it to enhance muscle mass and improve performance. However, its use is controversial due to regulatory restrictions imposed by sports organizations and potential health risks associated with anabolic steroid abuse.

Case Studies and Research Findings

| Study Title | Findings | Implications |

|---|---|---|

| The Effects of Steroid Derivatives on Cancer Cells | Demonstrated cytotoxic effects of androstenediol derivatives on HeLa and K562 cells | Potential use in cancer therapy |

| Hormonal Effects of Androstenediol | Investigated the role of androstenediol as a precursor in hormonal therapy | Possible application in HRT |

| Estrogen Receptor Interaction Study | Identified antidepressant-like properties through ERβ activation | Opens new treatment avenues for mood disorders |

Mécanisme D'action

The mechanism of action of androstenediol-17-acetate involves its conversion to active metabolites, such as testosterone. This conversion is facilitated by enzymes like 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These metabolites then interact with androgen receptors, leading to various physiological effects, including muscle growth and hormone regulation .

Comparaison Avec Des Composés Similaires

L'acétate d'androsténediol est structurellement lié à plusieurs autres composés, notamment :

- Androsténediol (androst-5-ène-3β,17β-diol)

- Androsténédione (androst-4-ène-3,17-dione)

- Déhydroépiandrostérone (androst-5-en-3β-ol-17-one)

- Testostérone (androst-4-en-17β-ol-3-one)

- 3β-androstanediol (5α-androstane-3β,17β-diol)

Comparé à ces composés, l'acétate d'androsténediol est unique en raison de son estérification spécifique à la position C17β, ce qui peut influencer sa stabilité métabolique et son activité .

Activité Biologique

Androstenediol 17-acetate (AED) is a steroid hormone that has garnered attention for its potential biological activities, particularly in the context of androgenic and estrogenic effects. This article explores the biological activity of AED, focusing on its interactions with androgen and estrogen receptors, metabolic pathways, and implications in various clinical contexts.

Overview of this compound

Androstenediol is a natural precursor in the biosynthesis of testosterone and estradiol. The acetate form, specifically AED, is often used in research and clinical settings due to its enhanced solubility and stability. Understanding its biological activity requires examining its receptor interactions and metabolic pathways.

Receptor Interactions

Androgen Receptor (AR) Activation

AED exhibits androgenic activity primarily through activation of the androgen receptor (AR). Studies have shown that AED can activate AR target genes in prostate cancer cells, indicating its role as an androgenic agent. The presence of coactivators like ARA70 enhances this transcriptional activity, suggesting that AED may influence AR-mediated signaling pathways significantly .

Estrogen Receptor (ER) Activation

In addition to its androgenic properties, AED also interacts with estrogen receptors. Research indicates that AED can activate estrogen target genes, albeit with lower efficacy compared to classical estrogens like estradiol. The structural configuration of AED influences its binding affinity and activation potential across different receptor types .

Metabolic Pathways

The metabolism of AED involves several enzymatic conversions that affect its biological activity. Key enzymes include:

- 3β-Hydroxysteroid Dehydrogenase (3β-HSD) : Converts AED to testosterone.

- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Further metabolizes testosterone to dihydrotestosterone (DHT), a more potent androgen.

These metabolic pathways are crucial in determining the levels of active hormones in tissues, particularly in hormone-sensitive cancers such as prostate cancer .

Biological Effects

The biological effects of AED are multifaceted, impacting various physiological processes:

- Antitumor Activity : Some studies suggest that AED may have cytotoxic effects on certain cancer cells, including breast and prostate cancer cells. Its ability to induce apoptosis has been observed in myeloid tumor cells, highlighting its potential as a therapeutic agent .

- Hormonal Regulation : AED influences the hormonal milieu by modulating levels of testosterone and estradiol. This regulation is particularly relevant in conditions like hormone-refractory prostate cancer, where altered steroidogenesis can drive tumor progression .

Case Studies and Clinical Implications

Case Study 1: Prostate Cancer Treatment

A clinical study investigated the effects of AED on patients with castration-resistant prostate cancer (CRPC). Results indicated that while AED could activate AR signaling pathways, the presence of alternative pathways for androgen synthesis led to treatment resistance. This underscores the complexity of hormonal regulation in CRPC and suggests that AED may not be effective as a standalone treatment .

Case Study 2: Hormonal Supplementation

In another study focusing on hormonal supplementation, patients receiving AED exhibited increased serum testosterone levels. However, the clinical significance of these changes remains debated, as elevated testosterone can sometimes exacerbate symptoms in hormone-sensitive conditions .

Data Summary

| Parameter | This compound | Testosterone | Dihydrotestosterone |

|---|---|---|---|

| AR Activation Efficacy | Moderate | High | Very High |

| ER Activation Efficacy | Low | Moderate | Low |

| Metabolic Conversion | Testosterone | DHT | N/A |

| Clinical Use | Investigational | Therapeutic | Therapeutic |

Propriétés

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDNPBLUVJZAEA-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312069 | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5937-72-4 | |

| Record name | Androstenediol 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROSTENEDIOL 17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.